2-Phenoxy-3-(piperidin-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-3-(piperidin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenoxy group and a piperidinyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-3-(piperidin-4-yl)pyridine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is commonly used to form the carbon-carbon bond between the phenoxy group and the pyridine ring.
Nucleophilic Substitution: The introduction of the piperidinyl group can be achieved through nucleophilic substitution reactions, where the pyridine ring is activated for substitution by suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring or the piperidinyl group, resulting in the formation of reduced derivatives.
Substitution: The phenoxy and piperidinyl groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced pyridine or piperidinyl derivatives.
Substitution Products: Functionalized derivatives with various substituents on the phenoxy or piperidinyl groups.
Scientific Research Applications
2-Phenoxy-3-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenoxy-3-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 2-Phenoxy-3-(piperidin-2-yl)pyridine
- 2-Amino-4-(1-piperidinyl)pyridine
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position of the piperidinyl group or the presence of different substituents.
- Biological Activity: The unique arrangement of functional groups in 2-phenoxy-3-(piperidin-4-yl)pyridine may confer distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-phenoxy-3-piperidin-4-ylpyridine |
InChI |
InChI=1S/C16H18N2O/c1-2-5-14(6-3-1)19-16-15(7-4-10-18-16)13-8-11-17-12-9-13/h1-7,10,13,17H,8-9,11-12H2 |
InChI Key |
LKVOLTSPLLAMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.